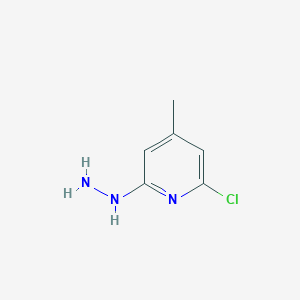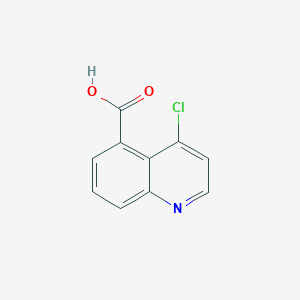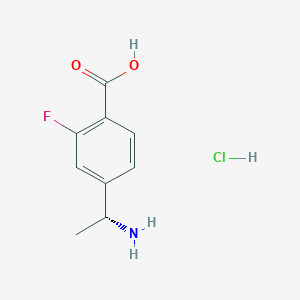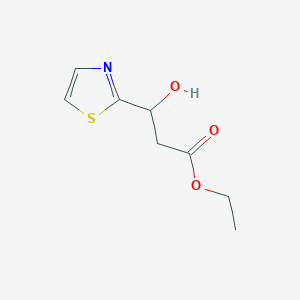
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate is an organic compound that features a thiazole ring, a hydroxy group, and an ester functional group The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The hydroxy group is introduced through subsequent oxidation or hydrolysis steps.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-3-(2-thiazolyl)propanoate.
Reduction: Formation of ethyl 3-hydroxy-3-(2-thiazolyl)propanol.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The hydroxy and ester groups can also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(2-thienyl)propanoate
- Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11NO3S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4,6,10H,2,5H2,1H3 |
Clé InChI |
PBKIXCOOHIMLAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=NC=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


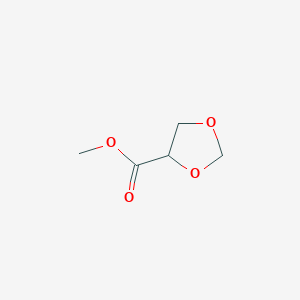
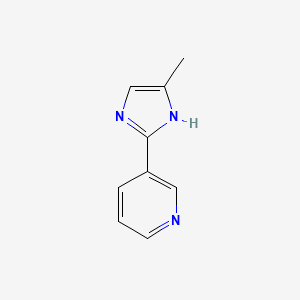
![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
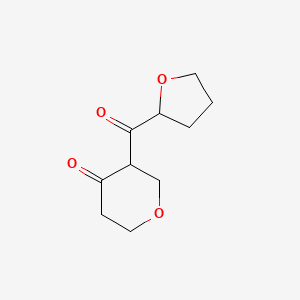
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)

![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
